Dipyrithione

Description

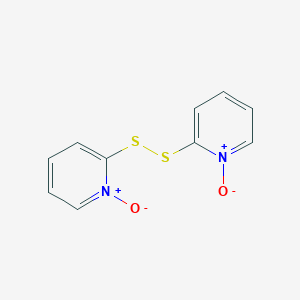

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-2-[(1-oxidopyridin-1-ium-2-yl)disulfanyl]pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S2/c13-11-7-3-1-5-9(11)15-16-10-6-2-4-8-12(10)14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDBTKPXEJDTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=[N+](C(=C1)SSC2=CC=CC=[N+]2[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041897 | |

| Record name | Dipyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3696-28-4 | |

| Record name | Dipyrithione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3696-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipyrithione [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipyrithione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dipyrithione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241716 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dipyrithione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,2'-dithiobis-, 1,1'-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipyrithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipyrithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPYRITHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L87N86R9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Dipyrithione from 2-Chloropyridine N-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dipyrithione, a potent antimicrobial and antifungal agent, from the readily available starting material, 2-chloropyridine N-oxide. The synthesis is a two-step process involving the formation of the key intermediate, 2-mercaptopyridine N-oxide (commonly known as pyrithione), followed by its oxidative dimerization to yield this compound. This document details the underlying chemical principles, provides experimentally validated protocols, and presents quantitative data in a clear, comparative format.

Synthesis of 2-Mercaptopyridine N-oxide from 2-Chloropyridine N-oxide

The initial step in the synthesis of this compound is the nucleophilic substitution of the chloro group in 2-chloropyridine N-oxide with a sulfur nucleophile to form 2-mercaptopyridine N-oxide. This reaction is typically carried out in an aqueous medium using an alkali metal sulfide, hydrosulfide, or a mixture thereof.

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing N-oxide group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride ion by the sulfur-containing nucleophile. The use of a mixture of sodium sulfide and sodium hydrosulfide is often preferred to control the pH and minimize the formation of byproducts.[1]

Experimental Protocol: Synthesis of 2-Mercaptopyridine N-oxide

This protocol is adapted from established patent literature.[1]

Materials:

-

2-Chloropyridine N-oxide

-

Sodium sulfide (Na₂S)

-

Sodium hydrosulfide (NaSH)

-

Deionized water

-

Hydrochloric acid (for workup)

Procedure:

-

In a well-ventilated fume hood, a solution of 2-chloropyridine N-oxide in water is prepared in a flask equipped with a stirrer, thermometer, reflux condenser, and addition funnel.

-

The solution is heated to approximately 95 °C.

-

A separate aqueous solution of sodium sulfide and sodium hydrosulfide is prepared.

-

The sulfide/hydrosulfide solution is added dropwise to the heated 2-chloropyridine N-oxide solution over a period of 20-30 minutes, maintaining the reaction temperature at 95 °C.

-

After the addition is complete, the reaction mixture is stirred at 95 °C for an additional 25-30 minutes to ensure complete conversion.

-

The reaction mixture is then cooled to room temperature. The product, the sodium salt of 2-mercaptopyridine N-oxide, is obtained in solution with a high yield.

-

For the isolation of the free 2-mercaptopyridine N-oxide, the cooled reaction mixture can be acidified with hydrochloric acid, which leads to the crystallization of the product. The crystals can then be collected by filtration.

Quantitative Data for 2-Mercaptopyridine N-oxide Synthesis

| Parameter | Example 1 | Example 2 |

| Reactants | ||

| 2-Chloropyridine N-oxide | 500 g | ~0.2 mole |

| Sodium Sulfide | 274 g | 0.19 mole |

| Sodium Hydrosulfide | 93 g | 0.6 mole |

| Water (for 2-chloropyridine N-oxide) | 2500 g | 110 g |

| Water (for sulfides) | 1732 g | 130 g |

| Reaction Conditions | ||

| Temperature | 95 °C | 95 °C |

| Addition Time | 6 minutes | 25 minutes |

| Reaction Time (post-addition) | Not specified (cooled after addition) | 25 minutes |

| Yield | >99% (as sodium salt) | 98% (as sodium salt) |

| Reference | [1] | [1] |

Oxidation of 2-Mercaptopyridine N-oxide to this compound

The second and final step is the oxidation of the thiol group of 2-mercaptopyridine N-oxide to form a disulfide bond, yielding this compound (2,2'-dithiobis(pyridine-N-oxide)). Various oxidizing agents can be employed for this transformation, including hydrogen peroxide-urea adduct and iodine.[1][2][3] The use of a hydrogen peroxide-urea adduct is an efficient and high-yielding method.[1][2]

The reaction mechanism involves the oxidation of two molecules of 2-mercaptopyridine N-oxide, which couple to form the disulfide bridge of this compound.

Experimental Protocol: Oxidation of 2-Mercaptopyridine N-oxide to this compound

This protocol is based on the use of a hydrogen peroxide-urea adduct as the oxidizing agent.[1][2]

Materials:

-

2-Mercaptopyridine N-oxide

-

Hydrogen peroxide-urea adduct

-

Solvent (e.g., water or a suitable organic solvent)

Procedure:

-

2-Mercaptopyridine N-oxide is dissolved or suspended in a suitable solvent in a reaction flask.

-

The hydrogen peroxide-urea adduct is added to the mixture.

-

The reaction mixture is heated to 45 °C and stirred for approximately 1.75 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, this compound, can be isolated by filtration and purified by recrystallization from a suitable solvent.

Quantitative Data for this compound Synthesis

| Parameter | Value |

| Reactants | |

| 2-Mercaptopyridine N-oxide | 1 molar equivalent |

| Hydrogen peroxide-urea adduct | 1.25 molar equivalents |

| Reaction Conditions | |

| Temperature | 45 °C |

| Reaction Time | 1.75 hours |

| Yield and Purity | |

| Yield | 91.6% |

| Purity | 99.6% |

| Reference | [1][2] |

Synthesis Pathway and Workflow Diagrams

Caption: Overall reaction pathway for the synthesis of this compound.

Caption: A generalized experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound from 2-chloropyridine N-oxide is a robust and high-yielding process that is well-documented in the scientific and patent literature. By following the detailed protocols and considering the quantitative data presented in this guide, researchers and drug development professionals can efficiently produce this valuable compound for further study and application. The use of readily available reagents and well-controlled reaction conditions makes this synthetic route amenable to both laboratory-scale and potential scale-up operations.

References

Antifungal Spectrum of Dipyrithione Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatophytosis, a superficial fungal infection of keratinized tissues such as skin, hair, and nails, is primarily caused by a group of filamentous fungi known as dermatophytes. The most common genera responsible for these infections are Trichophyton, Microsporum, and Epidermophyton. While various antifungal agents are available, the emergence of resistance and the need for novel therapeutic options drive the investigation into new and existing compounds. Dipyrithione, a pyridinethione derivative, has demonstrated a broad spectrum of antimicrobial activity and is a promising candidate for the treatment of dermatophytosis.[1][2] This technical guide provides an in-depth overview of the antifungal spectrum of this compound against key dermatophytes, its mechanism of action, and detailed experimental protocols for its evaluation.

Antifungal Activity of this compound

The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The available quantitative data for this compound against common dermatophytes is summarized below.

Table 1: In Vitro Susceptibility of Dermatophytes to this compound

| Dermatophyte Species | This compound MIC₅₀ (µM) |

| Trichophyton rubrum | 6.03[1][2] |

| Trichophyton mentagrophytes | Data not available |

| Microsporum canis | Data not available |

| Epidermophyton floccosum | Data not available |

Note: The current body of scientific literature provides specific MIC data for this compound against Trichophyton rubrum. Further research is required to establish the MIC values against other common dermatophytes.

Mechanism of Action

The antifungal activity of this compound is understood to be closely related to that of its parent compound, pyrithione, and its well-studied zinc complex, zinc pyrithione. The proposed mechanism of action involves the disruption of essential cellular processes through metal ionophoresis, leading to fungal cell death.

The primary mechanism involves the transport of copper ions into the fungal cell. This compound acts as a copper ionophore, chelating extracellular copper and shuttling it across the fungal cell membrane. This influx of copper disrupts the delicate intracellular metal homeostasis. The excess intracellular copper targets and damages iron-sulfur [Fe-S] clusters, which are critical cofactors for a variety of essential enzymes involved in mitochondrial respiration and other metabolic pathways. The inactivation of these iron-sulfur proteins leads to a cascade of events, including metabolic inhibition and ultimately, fungal growth inhibition.[3]

Mechanism of Action of this compound.

Experimental Protocols

The determination of the antifungal susceptibility of dermatophytes to this compound can be performed using a standardized broth microdilution method, such as the one outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 11.0.

Broth Microdilution Assay (Modified from CLSI M38-A2)

-

Inoculum Preparation:

-

Dermatophyte isolates are cultured on a suitable medium, such as potato dextrose agar, to promote sporulation.

-

Conidia are harvested and suspended in sterile saline.

-

The suspension is adjusted to a final concentration of 0.5-5 x 10⁴ colony-forming units (CFU)/mL.

-

-

Antifungal Agent Preparation:

-

A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial twofold dilutions of this compound are prepared in RPMI 1640 medium.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, 100 µL of each this compound dilution is added to the wells.

-

100 µL of the fungal inoculum is added to each well.

-

A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

-

-

Incubation:

-

The microtiter plate is incubated at 28-30°C for 4-7 days.

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80%) compared to the growth control.

-

Antifungal Susceptibility Testing Workflow.

Conclusion

This compound demonstrates potent in vitro activity against Trichophyton rubrum, a leading cause of dermatophytosis. Its mechanism of action, involving the disruption of iron-sulfur clusters via copper ionophoric activity, represents a promising avenue for antifungal drug development. While further studies are necessary to fully elucidate its antifungal spectrum against a broader range of dermatophytes, the existing data and understanding of its mode of action position this compound as a valuable compound for further investigation in the treatment of superficial fungal infections. The standardized protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel antifungal candidates.

References

- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 2. In vivo antifungal activity of this compound against Trichophyton rubrum on guinea pig dermatophytosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zinc pyrithione inhibits yeast growth through copper influx and inactivation of iron-sulfur proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Dipyrithione in Allium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipyrithione (2,2'-dithio-bis-pyridine-N-oxide) and related sulfur-containing pyridine-N-oxide compounds have garnered significant interest within the scientific community due to their potent antimicrobial and cytotoxic activities. While commercially synthesized for various applications, the natural occurrence of these compounds, particularly within the plant kingdom, presents a compelling avenue for drug discovery and development. This technical guide provides an in-depth overview of the natural occurrence of this compound in Allium species, focusing on quantitative data, detailed experimental protocols for its isolation and analysis, and the current understanding of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural product in the bulbs of Allium stipitatum, a species of onion native to Central and Southwest Asia. Research has shown that upon tissue disruption, a precursor molecule, S-(2-pyridyl)cysteine N-oxide, is converted by the enzyme alliinase into various pyridine-N-oxide derivatives, including this compound.

While extensive quantitative data across a wide range of Allium species is not yet available, a key study provides valuable insight into the concentration of this compound and related compounds in Allium stipitatum. The following table summarizes the yield of these compounds from a chloroform extract of fresh bulb material.

| Compound | Yield from Chloroform Extract (mg) | Concentration in Fresh Bulb (mg/kg) | Molar Concentration in Fresh Bulb (µmol/kg) |

| This compound | 361.1 | 81.51 | 325.59 |

| 2-(Methyldithio)pyridine-N-oxide | 250.5 | 56.55 | 300.35 |

| 2-[(Methylthiomethyl)dithio]pyridine-N-oxide | 72.1 | 16.27 | 74.52 |

*Concentrations were calculated based on the reported yield from 4.43 kg of fresh Allium stipitatum bulbs, which yielded a 4.9 g chloroform extract[1].

Biosynthetic Pathway

The formation of this compound and related compounds in Allium stipitatum is initiated by the enzymatic activity of alliinase on the precursor S-(2-pyridyl)cysteine N-oxide upon tissue damage. This process is analogous to the formation of other well-known sulfur compounds in other Allium species, such as allicin in garlic. A proposed pathway is illustrated below.

Caption: Proposed biosynthetic pathway of this compound in Allium stipitatum.

Experimental Protocols

Extraction of this compound and Related Compounds from Allium stipitatum Bulbs

This protocol is based on the successful isolation of this compound from Allium stipitatum and can be adapted for related research.

Materials:

-

Fresh bulbs of Allium stipitatum

-

Hexane

-

Chloroform

-

Methanol

-

Blender or homogenizer

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Obtain fresh bulbs of Allium stipitatum.

-

Thoroughly wash and clean the bulbs to remove any soil and debris.

-

Macerate the bulbs using a blender or homogenizer.

-

Exhaustively extract the macerated tissue sequentially with hexane, chloroform, and methanol. The chloroform extract will contain the compounds of interest.

-

Filter the chloroform extract to remove solid plant material.

-

Concentrate the chloroform extract under reduced pressure using a rotary evaporator to yield a crude extract.

-

The crude chloroform extract can then be subjected to further purification steps.

Caption: General workflow for the extraction of this compound from Allium stipitatum.

Purification by Column Chromatography

Further purification of the crude extract is necessary to isolate this compound.

Materials:

-

Crude chloroform extract

-

Silica gel for column chromatography

-

Appropriate solvent system for elution (e.g., a gradient of hexane and ethyl acetate)

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Prepare a silica gel column.

-

Dissolve the crude chloroform extract in a minimal amount of a suitable solvent and load it onto the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Collect fractions using a fraction collector.

-

Monitor the separation by analyzing the collected fractions using TLC.

-

Combine the fractions containing the compounds of interest based on their TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain the purified compounds.

Quantification by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method with UV detection is suitable for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like 0.1% formic acid to improve peak shape). A typical gradient could be:

-

0-20 min: 10% to 90% acetonitrile

-

20-25 min: Hold at 90% acetonitrile

-

25-30 min: Return to 10% acetonitrile and equilibrate

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: this compound has a UV absorbance maximum around 266 nm.

-

Column Temperature: 30 °C

-

Injection Volume: 10-20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve a known weight of the purified extract or a dried crude extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Caption: Logical flow for the quantification of this compound using HPLC.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the signaling pathways that are directly involved with or affected by this compound or its precursors within Allium species. Research on pyridine-derived compounds in other plants suggests potential interactions with general plant defense and hormonal signaling pathways, but direct evidence in the context of Allium and this compound is an area that requires further investigation.

Conclusion

The presence of this compound in Allium stipitatum offers a promising natural source for this bioactive compound. The data and protocols presented in this guide provide a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to explore the distribution of this compound across a wider range of Allium species, to optimize extraction and quantification methods, and to elucidate the specific biological signaling pathways affected by these unique natural products.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Dipyrithione Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of Dipyrithione powder, a compound of significant interest for its antimicrobial and cytotoxic activities. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Structure

This compound, also known as 2,2'-dithiobis(pyridine-N-oxide), is the disulfide derivative of pyrithione. Its chemical structure is characterized by two pyridine-N-oxide rings linked by a disulfide bond.

| Identifier | Value |

| CAS Number | 3696-28-4[1][2] |

| Molecular Formula | C₁₀H₈N₂O₂S₂[1] |

| Molecular Weight | 252.31 g/mol [1] |

| Synonyms | Bispyrithione, Omadine disulfide, 2,2'-Dithiobis(pyridine-1,1'-dioxide) |

Physical Properties

This compound is typically supplied as an off-white or beige crystalline powder.[1] A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Appearance | Off-white to beige powder | [1][3] |

| Melting Point | 203-205 °C | [3] |

| Density | 1.38 g/cm³ | [1][2] |

| Solubility | Slightly soluble in water. Soluble in methanol. | [4] |

| pH (1% aqueous solution) | 5.0 - 7.0 | [1][3] |

Note on Melting Point: There are conflicting reports in the literature regarding the melting point of this compound. While some sources report a much lower melting point, the value of approximately 205 °C is more consistently cited by chemical suppliers and in safety data sheets, and is therefore considered more reliable.

Chemical Properties and Stability

This compound is a stable compound under normal storage conditions.[2] However, it is important to avoid exposure to incompatible materials such as strong oxidizing agents, excessive heat, and moisture.[2] The disulfide linkage is a key functional group that can be susceptible to reduction.

| Property | Description | Source |

| Stability | Stable under recommended storage conditions. Store in a cool, dry, well-ventilated area away from incompatible substances.[2] | [2] |

| Incompatibilities | Strong oxidizing agents, moisture.[2] | [2] |

| Hazardous Decomposition Products | Oxides of carbon, nitrogen, and sulfur upon combustion.[2] | [2] |

Experimental Protocols

The following sections outline general methodologies for determining the key physical and chemical properties of this compound powder. These are intended as a guide and may require optimization for specific laboratory conditions and equipment.

Melting Point Determination

The melting point of this compound powder can be determined using a standard capillary melting point apparatus.

Methodology:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. A sharp melting range is indicative of high purity.[5][6]

Solubility Determination (Shake-Flask Method)

The aqueous solubility of this compound can be determined using the shake-flask method, a widely accepted technique for establishing equilibrium solubility.[7]

Methodology:

-

An excess amount of this compound powder is added to a known volume of purified water (or other relevant buffer) in a sealed flask.

-

The flask is agitated in a temperature-controlled shaker bath (e.g., at 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed.

-

The supernatant is filtered through a non-adsorptive filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing (Accelerated Stability Study)

To assess the stability of this compound powder, an accelerated stability study can be performed according to ICH guidelines.

Methodology:

-

Samples of this compound powder are stored in appropriate containers under accelerated storage conditions (e.g., 40 °C / 75% relative humidity).[8]

-

At specified time points (e.g., 0, 1, 3, and 6 months), samples are withdrawn and analyzed for key stability-indicating parameters.

-

The analysis should include:

-

Appearance: Visual inspection for any changes in color or physical state.

-

Assay: Quantitative determination of the this compound content to assess for degradation.

-

Related Substances: Chromatographic analysis to detect and quantify any degradation products.

-

Moisture Content: Determination of water content, as moisture can be detrimental to stability.[9]

-

Mechanism of Action: Induction of Apoptosis

This compound has been shown to exert its cytotoxic effects in cancer cells through the induction of apoptosis, a form of programmed cell death.[10][11] The signaling pathway involves the activation of the intrinsic, or mitochondrial, pathway of apoptosis.

Caption: this compound-induced apoptosis signaling cascade.

The process is initiated by mitochondrial dysfunction, leading to the release of cytochrome c.[10] This, in turn, triggers the activation of caspase-9, an initiator caspase.[10] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[10] Active caspase-3 is responsible for the cleavage of various cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the execution of apoptosis.[10]

Conclusion

This technical guide provides a detailed summary of the key physical and chemical properties of this compound powder, along with standardized methodologies for their determination. The information on its apoptotic mechanism of action offers valuable insights for researchers in drug development. A thorough understanding of these properties is essential for the safe and effective handling, formulation, and application of this compound in a research and development setting.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 3. Bispyrithione 3696-28-4 BPT_WUXI HONORSHINE CHEMICAL CO.,LTD. [honorshinechem.com]

- 4. 3696-28-4 | CAS DataBase [m.chemicalbook.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. athabascau.ca [athabascau.ca]

- 7. who.int [who.int]

- 8. scribd.com [scribd.com]

- 9. japsonline.com [japsonline.com]

- 10. This compound induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Agar Disk Diffusion Susceptibility Testing of Dipyrithione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antimicrobial susceptibility to Dipyrithione using the agar disk diffusion method. This method, widely known as the Kirby-Bauer test, is a standard procedure for evaluating the efficacy of antimicrobial agents against various microorganisms.[1][2][3][4][5] The protocol provided here is adapted from established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to be suitable for research and development purposes.[6][7][8][9][10]

This compound has demonstrated a broad spectrum of antimicrobial activities.[11] Understanding its efficacy against specific bacterial and fungal strains is crucial for its development as a therapeutic or preservative agent. The following sections detail the experimental protocol, present available susceptibility data, and illustrate the experimental workflow and a proposed mechanism of action for a related compound, Zinc Pyrithione.

Quantitative Data Summary

The following tables summarize the available quantitative data on the antimicrobial activity of this compound and its common derivative, Zinc Pyrithione (ZPT). It is important to note that testing conditions and the specific form of the compound can influence the results.

Table 1: Antifungal Susceptibility Data for this compound

| Microorganism | Minimum Inhibitory Concentration (MIC50) | Reference |

| Trichophyton rubrum | 6.03 µM | [11] |

Table 2: Antibacterial Susceptibility Data for Zinc Pyrithione (ZPT)

| Microorganism | Compound Concentration | Zone of Inhibition (mm) | Reference |

| Streptococcus mutans | 1%, 2%, 4% | Dose and time-dependent | [12] |

| Streptococcus gordonii | 1%, 2%, 4% | Dose and time-dependent | [12] |

| Actinomyces viscosus | 1%, 2%, 4% | Dose and time-dependent | [12] |

| Lactobacillus spp. | 1%, 2%, 4% | Less effective | [12] |

| Enterococcus faecalis | 2.5% and 5% | Strong inhibition | [12] |

| Escherichia coli | 2.5% and 5% | >95% inhibition (dose-dependent) | [12] |

Note: The data for ZPT from the referenced study did not always provide specific zone of inhibition diameters in millimeters but rather described the inhibitory effects.

Experimental Protocol: Agar Disk Diffusion Susceptibility Test for this compound

This protocol is a comprehensive guide for performing the agar disk diffusion test for this compound, based on the Kirby-Bauer method and CLSI guidelines.

Materials

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Sabouraud Dextrose Agar (SDA) or other appropriate fungal growth medium

-

Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)

-

McFarland turbidity standards (0.5 standard is crucial)[9]

-

Test microorganisms (bacterial or fungal strains)

-

Sterile swabs, pipettes, and Petri dishes (100 mm or 150 mm)

-

Incubator

-

Calipers or a ruler for measuring zones of inhibition

-

Solvent for this compound (e.g., DMSO, ethanol), sterile

-

Positive and negative control antimicrobial disks

Procedure

-

Preparation of this compound Disks:

-

Dissolve this compound in a suitable solvent to achieve the desired stock concentration.

-

Apply a specific volume (e.g., 20 µL) of the this compound solution onto sterile filter paper disks to achieve the desired final amount of compound per disk.[13]

-

Allow the solvent to evaporate completely in a sterile environment.

-

Prepare a range of disk concentrations to determine dose-dependency.

-

Solvent-only disks should be prepared as a negative control.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test microorganism using a sterile loop or swab.[9]

-

Transfer the colonies into a tube containing sterile saline or PBS.

-

Vortex the suspension to create a smooth, homogenous mixture.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[3]

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.

-

Remove excess fluid by pressing the swab against the inside of the tube.[1]

-

Streak the swab evenly across the entire surface of the MHA or SDA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[1]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[1][14]

-

-

Application of Disks:

-

Using sterile forceps, place the prepared this compound disks, along with positive and negative control disks, onto the inoculated agar surface.

-

Ensure disks are placed at least 24 mm apart from center to center and 10-15 mm from the edge of the plate.[14]

-

Gently press each disk to ensure complete contact with the agar surface.

-

-

Incubation:

-

Interpretation of Results:

-

After incubation, measure the diameter of the zones of complete inhibition (the area with no visible growth) in millimeters (mm), including the diameter of the disk.[9]

-

Measure the zones from the underside of the plate using calipers or a ruler.

-

The size of the zone of inhibition correlates with the susceptibility of the microorganism to this compound.[4][5] A larger zone diameter indicates greater susceptibility.

-

The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R), based on standardized interpretive charts. For novel compounds like this compound, these criteria will need to be established through further testing, such as correlating zone diameters with Minimum Inhibitory Concentrations (MICs).

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Agar Disk Diffusion Susceptibility Test.

Proposed Mechanism of Action for Zinc Pyrithione

While the precise signaling pathway for this compound is not fully elucidated, studies on the closely related compound Zinc Pyrithione (ZPT) have provided significant insights. ZPT's antifungal activity is believed to stem from its ability to increase intracellular copper levels, which in turn disrupts essential iron-sulfur cluster-containing proteins.[16]

Caption: Proposed mechanism of action for Zinc Pyrithione (ZPT).

References

- 1. asm.org [asm.org]

- 2. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. microchemlab.com [microchemlab.com]

- 6. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. dbt.univr.it [dbt.univr.it]

- 9. chainnetwork.org [chainnetwork.org]

- 10. researchgate.net [researchgate.net]

- 11. In vivo antifungal activity of this compound against Trichophyton rubrum on guinea pig dermatophytosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Progress in Materials | Efficacy of Zinc Pyrithione as A Novel Anti-Bacterial Coating Agent [lidsen.com]

- 13. dovepress.com [dovepress.com]

- 14. apec.org [apec.org]

- 15. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The antifungal mechanism of action of zinc pyrithione - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dipyrithione as a Positive Control in Antifungal Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing dipyrithione as a reliable positive control in antifungal screening assays. Detailed protocols for standardized antifungal susceptibility testing (AFST) are provided, along with expected performance data and insights into its mechanism of action.

Introduction

In the quest for novel antifungal agents, the inclusion of a consistent and potent positive control is paramount for the validation and interpretation of screening results. This compound, a sulfur-containing organic compound, exhibits broad-spectrum antifungal activity, making it an excellent candidate for this role. Its fungicidal properties have been documented against a range of pathogenic and non-pathogenic fungi.[1] The use of this compound as a positive control ensures the validity of the assay, confirms the susceptibility of the test organisms, and provides a benchmark for comparing the efficacy of experimental compounds.

Mechanism of Action

The antifungal activity of pyrithiones, including this compound, is primarily attributed to their ability to disrupt essential cellular processes through a copper-dependent mechanism. While the exact signaling cascade for this compound is not fully elucidated, it is understood to function as a copper ionophore. The proposed mechanism involves the following key steps:

-

Copper Chelation and Transport: this compound chelates extracellular copper ions, forming a lipophilic complex.

-

Membrane Translocation: This complex facilitates the transport of copper across the fungal cell membrane and into the cytoplasm.

-

Disruption of Iron-Sulfur Clusters: Once inside the cell, the increased intracellular copper concentration leads to the damage of iron-sulfur [Fe-S] clusters within essential proteins.

-

Enzyme Inactivation and Metabolic Inhibition: The degradation of these [Fe-S] clusters results in the inactivation of critical enzymes involved in cellular respiration and other vital metabolic pathways, ultimately leading to fungal cell death.

Quantitative Data: Expected Antifungal Activity

This compound has demonstrated potent activity against a variety of fungal species. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data. It is important to note that MIC values can vary depending on the specific strain and testing conditions. Researchers should establish their own baseline values using appropriate quality control strains.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | Notes |

| Trichophyton rubrum | - | 1.52 (6.03 µM) | [1] |

| Malassezia furfur | 0.12 - 8 | 1 | Data for Zinc Pyrithione, a related compound.[2] |

| Candida albicans | Not available | Not available | - |

| Aspergillus niger | Not available | Not available | - |

| Saccharomyces cerevisiae | Not available | Not available | - |

| Candida tropicalis | Not available | Not available | - |

| Cryptococcus neoformans | Not available | Not available | - |

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for antifungal susceptibility testing.[3][4][5]

Broth Microdilution Method (CLSI M27/M38-based)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well microtiter plates

-

RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

-

Fungal inoculum

-

Spectrophotometer or microplate reader

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Incubator (35°C)

Protocol:

-

Preparation of this compound Dilutions:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a final concentration range appropriate for the test organism (e.g., 0.03 - 16 µg/mL).

-

Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

-

-

Inoculum Preparation:

-

Yeasts (Candida spp., Cryptococcus spp., Saccharomyces spp.): From a 24-48 hour culture on Sabouraud Dextrose Agar (SDA), suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

-

Molds (Aspergillus spp., Trichophyton spp.): From a 5-7 day old culture on Potato Dextrose Agar (PDA), cover the colony with sterile saline containing 0.05% Tween 80. Gently scrape the surface with a sterile loop to dislodge conidia. Transfer the suspension to a sterile tube and allow heavy particles to settle. Adjust the conidial suspension to a final concentration of 0.4-5 x 10⁴ CFU/mL in RPMI-1640.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well (except the sterility control).

-

Seal the plate and incubate at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

-

-

Endpoint Determination:

-

The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and other fungistatic agents, and ≥90-100% for fungicidal agents like amphotericin B) compared to the growth control.[3] Reading can be done visually or with a microplate reader at a wavelength of 530 nm.

-

Disk Diffusion Method (CLSI M44-based)

This method is a qualitative or semi-quantitative test to determine the susceptibility of a fungus to an antifungal agent.

Materials:

-

Sterile paper disks (6 mm diameter)

-

This compound solution of a known concentration

-

Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue

-

Fungal inoculum

-

Sterile swabs

-

Incubator (35°C)

Protocol:

-

Disk Preparation:

-

Aseptically impregnate sterile paper disks with a standardized amount of this compound solution. The optimal concentration should be determined empirically, but a starting point of 10 µg per disk can be used. Allow the disks to dry completely before use.

-

-

Inoculum Preparation:

-

Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation and Disk Placement:

-

Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.

-

Evenly streak the entire surface of the MHA plate in three directions.

-

Aseptically place the this compound-impregnated disk onto the agar surface.

-

Include a blank disk (impregnated with the solvent used to dissolve this compound) as a negative control.

-

-

Incubation and Measurement:

-

Invert the plates and incubate at 35°C for 24-48 hours.

-

Measure the diameter of the zone of inhibition (in mm) around the disk. A larger zone of inhibition indicates greater susceptibility to this compound.

-

Quality Control

For reliable and reproducible results, it is essential to include quality control (QC) strains in each assay. Recommended QC strains for antifungal susceptibility testing include:

-

Candida parapsilosis ATCC 22019

-

Candida krusei ATCC 6258

-

Aspergillus fumigatus ATCC 204305

The observed MICs or zones of inhibition for this compound against these QC strains should fall within a pre-established range to ensure the validity of the experimental run.

Interpretation and Troubleshooting

-

Expected Results: When used as a positive control, this compound should produce a clear and reproducible inhibition of fungal growth. In broth microdilution assays, this will be observed as a low MIC value. In disk diffusion assays, a distinct zone of inhibition should be present.

-

No Inhibition: If the positive control (this compound) does not inhibit fungal growth, it may indicate a problem with the this compound stock solution, the test medium, the inoculum preparation, or the incubation conditions. It could also suggest that the test organism is resistant to this class of antifungal agents.

-

Inconsistent Results: Variability in results can be caused by inconsistencies in inoculum density, media preparation, or incubation parameters. Strict adherence to standardized protocols is crucial.

Conclusion

This compound is a robust and effective positive control for a wide range of antifungal screening applications. Its broad-spectrum activity and well-characterized (though not fully detailed) mechanism of action provide a reliable standard for assessing the performance of novel antifungal compounds. By following the detailed protocols and guidelines presented in these application notes, researchers can ensure the accuracy and reproducibility of their antifungal susceptibility testing data.

References

- 1. In vivo antifungal activity of this compound against Trichophyton rubrum on guinea pig dermatophytosis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro susceptibility of Malassezia furfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Testing Dipyrithione Against Trichophyton rubrum

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for evaluating the antifungal efficacy of Dipyrithione against Trichophyton rubrum, the primary causative agent of dermatophytosis. The protocols outlined below are based on established methodologies and provide a basis for reproducible in vitro and in vivo studies.

Quantitative Susceptibility Testing

The in vitro susceptibility of T. rubrum to this compound is determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

Data Presentation

| Compound | MIC₅₀ (μM) | MIC₉₀ (μg/mL) | MFC (μg/mL) |

| This compound | 6.03[1] | Data not available | Data not available |

| Miconazole (Control) | 1.38[1] | - | - |

Experimental Protocol: Broth Microdilution Assay (CLSI M38-A2 Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Materials:

-

Trichophyton rubrum clinical isolates

-

This compound

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (28°C)

Procedure:

-

Inoculum Preparation:

-

Culture T. rubrum on Potato Dextrose Agar (PDA) at 28°C for 7-10 days to induce sporulation.

-

Harvest conidia by flooding the plate with sterile saline and gently scraping the surface.

-

Filter the suspension to remove hyphal fragments.

-

Adjust the conidial suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from a clinically relevant maximum to a sub-inhibitory level.

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared T. rubrum inoculum to each well of the microtiter plate containing 100 µL of the diluted drug.

-

Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

-

Incubate the plates at 28°C for 7 days.

-

-

MIC Determination:

-

The MIC is the lowest concentration of this compound that causes complete (100%) inhibition of visible growth.

-

-

MFC Determination:

-

Subculture 10 µL from each well showing no visible growth onto PDA plates.

-

Incubate the plates at 28°C for 3-5 days.

-

The MFC is the lowest drug concentration that results in no fungal growth on the subculture plates.

-

Morphological Analysis

This compound has been observed to induce morphological changes in T. rubrum[1].

Experimental Protocol: Morphological Interference Assay

Materials:

-

T. rubrum culture

-

This compound at MIC and sub-MIC concentrations

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile coverslips

-

Microscope with imaging capabilities

Procedure:

-

Prepare SDA plates containing this compound at concentrations corresponding to the MIC and sub-MIC values.

-

Inoculate the center of the plates with a small amount of T. rubrum mycelium.

-

Place a sterile coverslip over the inoculum.

-

Incubate the plates at 28°C and observe daily for up to 10 days.

-

At regular intervals, carefully remove the coverslip and mount it on a microscope slide with a drop of lactophenol cotton blue.

-

Examine the slides under a microscope to observe any alterations in hyphal structure, such as swelling, branching, or cell wall disruption, compared to a control plate without the drug.

In Vivo Efficacy

The therapeutic potential of this compound can be evaluated in a guinea pig model of dermatophytosis.

Experimental Protocol: Guinea Pig Model of Dermatophytosis

Materials:

-

Hartley guinea pigs (male, 250-300g)

-

T. rubrum conidial suspension

-

Topical formulation of this compound

-

Control vehicle

-

Positive control antifungal cream (e.g., Miconazole)

Procedure:

-

Infection:

-

Anesthetize the guinea pigs.

-

Shave an area on the back of each animal.

-

Gently abrade the shaved area with sterile sandpaper.

-

Apply a suspension of T. rubrum conidia (e.g., 1 x 10⁷ CFU/mL) to the abraded skin.

-

-

Treatment:

-

After 3-5 days post-infection, or upon the appearance of visible lesions, divide the animals into treatment groups:

-

This compound-treated

-

Vehicle control

-

Positive control

-

Untreated control

-

-

Apply the topical formulations to the infected area daily for a predetermined period (e.g., 14 days).

-

-

Evaluation:

-

Monitor the clinical signs of infection (erythema, scaling, crusting) daily and score them on a predefined scale.

-

At the end of the treatment period, collect skin scrapings from the infected area for:

-

Direct Microscopy (KOH test): To visualize fungal elements.

-

Fungal Culture: To determine the presence of viable T. rubrum.

-

-

Skin biopsies can be taken for histopathological examination.

-

Mechanism of Action Visualization

The proposed mechanism of action for pyrithiones, including this compound, involves the disruption of iron-sulfur (Fe-S) cluster synthesis, which is crucial for various cellular processes.

Diagrams

Caption: Proposed mechanism of action of this compound in T. rubrum.

Caption: Experimental workflow for testing this compound against T. rubrum.

References

Application Notes and Protocols for Assessing the Anti-proliferative Effects of Dipyrithione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture techniques to evaluate the anti-proliferative effects of Dipyrithione. This compound (PTS2) has demonstrated significant potential as a broad-spectrum anti-tumor agent by inhibiting cell proliferation, inducing cell cycle arrest, and triggering apoptosis in various cancer cell lines.[1][2][3] This document outlines the key methodologies required to characterize these effects.

Overview of this compound's Anti-proliferative Action

This compound exerts its anti-cancer effects through a multi-faceted approach. Studies have shown that it can inhibit the growth of cancer cells in a dose-dependent manner.[1][4][5] The primary mechanisms include the induction of cell cycle arrest, leading to a halt in cell division, and the activation of apoptotic pathways, resulting in programmed cell death.[1][4][5] Key molecular events associated with this compound treatment include the cleavage of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[1][4][5]

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables provide a structured summary of typical quantitative data obtained from the described experimental protocols. These values are illustrative and will vary depending on the cell line and specific experimental conditions.

Table 1: Cell Viability Inhibition by this compound

| Cell Line | Treatment Duration (hours) | IC50 Concentration (µg/mL) | Maximum Inhibition (%) | Assay |

| KB | 36 | ~1.5 | > 90% | MTT |

| K562 | 36 | ~2.0 | > 90% | MTT |

| U937 | 36 | ~2.5 | > 90% | MTT |

| HeLa | 36 | ~3.0 | > 90% | MTT |

Table 2: Induction of Apoptosis by this compound

| Cell Line | This compound Conc. (µg/mL) | Treatment Duration (hours) | Apoptotic Cells (%) | Assay |

| KB | 2.5 | 24 | Significant Increase | Annexin V/PI |

| K562 | 2.5 | 24 | Significant Increase | Annexin V/PI |

| U937 | 2.5 | 24 | Significant Increase | Annexin V/PI |

| HeLa | 2.5 | 24 | Significant Increase | Annexin V/PI |

Table 3: Cell Cycle Arrest Induced by this compound

| Cell Line | This compound Conc. (µg/mL) | Treatment Duration (hours) | Cell Cycle Phase Arrest | Key Protein Changes |

| Various Cancer Lines | 2.5 | 24 | G1 Phase | ↑ p21, ↓ Cyclin D1, ↓ Cyclin E1 |

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells.[4][6]

Materials:

-

Cancer cell lines (e.g., KB, K562, U937, HeLa)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time points (e.g., 24, 36, 48, 72 hours).[6]

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[6]

-

After the incubation, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 2: Analysis of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in this compound-treated cells.[7]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within one hour. Four populations can be distinguished: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the procedure for analyzing cell cycle distribution in this compound-treated cells using flow cytometry.[8]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described in Protocol 2.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise to ice-old 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and cell cycle regulation following this compound treatment.[1][4]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-p21, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Protein electrophoresis and blotting equipment

-

Chemiluminescence detection reagents

Procedure:

-

Seed cells in larger culture dishes (e.g., 100 mm) and treat with this compound.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities relative to a loading control like β-actin.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound's anti-proliferative effects.

References

- 1. This compound induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces cell-cycle arrest and apoptosis in four cancer cell lines in vitro and inhibits tumor growth in a mouse model | Semantic Scholar [semanticscholar.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Induction of G1-phase cell cycle arrest and apoptosis pathway in MDA-MB-231 human breast cancer cells by sulfated polysaccharide extracted from Laurencia papillosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cell Cycle Arrest and Apoptosis in HT-29 Cells Induced by Dichloromethane Fraction From Toddalia asiatica (L.) Lam. [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Dipyrithione

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Dipyrithione in aqueous solutions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

This compound is classified as a poorly water-soluble compound. While experimental data for this compound is limited, its predicted aqueous solubility is approximately 0.0511 mg/mL[1]. For comparison, its parent compound, pyrithione, has a slightly higher water solubility of 2.5 g/L[2]. This low aqueous solubility can present significant challenges in various experimental and formulation settings.

Q2: Why is improving the aqueous solubility of this compound important?

Enhancing the aqueous solubility of this compound is crucial for several reasons:

-

Bioavailability: For in vivo studies, sufficient solubility is often a prerequisite for absorption and achieving therapeutic concentrations.

-

Formulation Development: Higher solubility facilitates the development of aqueous-based formulations, such as injectables or oral solutions.

-

In Vitro Assays: Many biological assays require the test compound to be fully dissolved in an aqueous buffer to ensure accurate and reproducible results.

-

Dosing Accuracy: Working with solutions of known concentrations is essential for precise dosing in both in vitro and in vivo experiments.

Q3: What are the primary strategies for improving the solubility of this compound?

Several established techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

-

pH Adjustment: Modifying the pH of the aqueous solution can significantly impact the solubility of ionizable compounds.

-

Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.

-

Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity can enhance its apparent solubility.

-

Salt Formation: Converting the parent compound into a salt form can lead to a substantial increase in aqueous solubility[3][4].

Troubleshooting Guides

Issue: Difficulty dissolving this compound in aqueous buffers for in vitro assays.

Solution Workflow:

References

Troubleshooting inconsistent results in Dipyrithione MIC testing

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of Dipyrithione (DPT).

Frequently Asked Questions (FAQs)

Q1: My this compound MIC values are consistently higher than expected. What are the potential causes?

A1: Higher than expected MIC values for this compound can stem from several factors:

-

Inactivation by Media Components: DPT is a metal-chelating agent. Components in your culture medium, particularly high concentrations of free metal ions, can chelate with DPT and reduce its effective concentration.

-

High Inoculum Density: An excessively high concentration of microorganisms in the inoculum can overcome the inhibitory effects of DPT, leading to apparent resistance.

-

Compound Degradation: this compound may be unstable under certain conditions of pH, temperature, or light exposure. Ensure proper storage and handling of your DPT stock solutions.

-

Resistant Microbial Strain: The microbial strain you are testing may have intrinsic or acquired resistance mechanisms to DPT.

Q2: I am observing significant well-to-well variability in my MIC assay plates. What could be the reason?

A2: Well-to-well variability can be attributed to:

-

Inhomogeneous Inoculum: Uneven distribution of the microbial suspension in the wells of the microtiter plate is a common cause of variability. Ensure thorough mixing of the inoculum before and during dispensing.

-

Precipitation of this compound: DPT has low aqueous solubility. If the compound precipitates out of solution in the wells, it will not be available to inhibit microbial growth, leading to inconsistent results. The use of a suitable solvent and ensuring the final concentration does not exceed its solubility limit in the test medium is crucial.

-

Edge Effects: The outer wells of a microtiter plate are more prone to evaporation, which can concentrate both the compound and the media components, leading to skewed results. Using a plate sealer or filling the outer wells with sterile medium can mitigate this.

Q3: Can the type of culture medium used affect the MIC results for this compound?

A3: Yes, the choice of culture medium can significantly impact DPT MIC results. The mechanism of action for pyrithiones involves copper influx and the disruption of iron-sulfur proteins.[1][2] Therefore, the concentration of copper and iron in the basal medium can directly influence the apparent activity of the compound. It is recommended to use a well-defined and consistent batch of medium for all related experiments to minimize variability.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: Due to its low aqueous solubility, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution. It is critical to ensure that the final concentration of the solvent in the assay wells is not toxic to the test microorganism. A solvent toxicity control should always be included in your experiments.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues in DPT MIC testing.

Problem 1: No Inhibition of Growth Observed

| Potential Cause | Recommended Action |

| Inactive Compound | Verify the purity and activity of your this compound stock. Prepare a fresh stock solution. |

| High Inoculum Density | Standardize the inoculum to the recommended density (e.g., 5 x 10^5 CFU/mL for bacteria). |

| Compound Precipitation | Visually inspect the wells for any precipitate. If observed, consider using a lower starting concentration of DPT or a different solvent system. |

| Resistant Organism | Confirm the identity and expected susceptibility of your test organism. Include a known susceptible control strain in your assay. |

Problem 2: Inconsistent MICs Between Replicates

| Potential Cause | Recommended Action |

| Pipetting Errors | Ensure proper calibration and use of pipettes. Use fresh tips for each replicate. |

| Incomplete Mixing | Thoroughly mix all solutions, including the DPT stock, media, and inoculum. |

| Edge Effects | Avoid using the outermost wells of the plate for critical samples or use a plate sealer. |

Problem 3: MIC Varies Between Experiments

| Potential Cause | Recommended Action |

| Variation in Media | Use the same lot of culture medium for all experiments. If preparing your own medium, ensure consistency in formulation. |

| Inoculum Age/Phase | Use a fresh overnight culture in the logarithmic growth phase to prepare the inoculum. |

| Incubation Conditions | Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., CO2 levels). |

Experimental Protocols

Broth Microdilution MIC Assay for this compound

This protocol is a general guideline and may need to be optimized for specific microorganisms.

1. Preparation of this compound Stock Solution:

- Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

- Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

- Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Inoculum:

- From a fresh culture plate, select 3-5 colonies and inoculate into a suitable broth.

- Incubate at the optimal temperature for the microorganism until the culture reaches the logarithmic growth phase.

- Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

- Dilute the adjusted suspension in the test broth to achieve a final inoculum density of 5 x 10^5 CFU/mL in the assay wells.

3. Assay Plate Preparation:

- Perform serial two-fold dilutions of the this compound stock solution in the test broth in a 96-well microtiter plate.

- The final volume in each well should be 100 µL.

- Include a positive control (inoculum without DPT) and a negative control (broth only).

- Also, include a solvent control to assess any inhibitory effects of DMSO.

4. Inoculation and Incubation:

- Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

- Seal the plate and incubate at the appropriate temperature for 18-24 hours.

5. Determination of MIC:

- The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Visualizations

Logical Troubleshooting Workflow

Caption: A flowchart for troubleshooting inconsistent DPT MIC results.

This compound's Proposed Mechanism of Action

Caption: The proposed antifungal mechanism of this compound.